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Compound of Interest

Compound Name: 2-(1-Methyl-1H-indol-3-yl)-ethanol

Cat. No.: B1626444 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-indol-3-yl)-
ethanol

Foreword: Understanding the Molecule in Context
2-(1-Methyl-1H-indol-3-yl)-ethanol, a derivative of the well-known neuromodulator tryptophol,

represents a molecule of significant interest within contemporary drug discovery and synthetic

chemistry.[1] Its structural modification—the methylation of the indole nitrogen—subtly yet

profoundly alters its electronic and steric profile, thereby influencing its interactions with

biological targets and its behavior in various chemical environments. This guide provides a

comprehensive analysis of its core physicochemical properties, moving beyond mere data

tabulation to elucidate the underlying principles and experimental methodologies crucial for its

application. For researchers in medicinal chemistry and drug development, a thorough grasp of

these properties is not merely academic; it is the foundational logic upon which rational drug

design, formulation, and preclinical evaluation are built.

Core Molecular and Physical Characteristics
The fundamental identity of a compound is established by its molecular formula and weight,

which serve as the basis for all stoichiometric calculations and analytical interpretations. The

physical state and thermal transition points, such as melting and boiling points, are primary

indicators of purity and dictate the conditions required for handling, purification, and

formulation.
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Property Value Source

CAS Number 2532-74-3 [2][3][4]

Molecular Formula C₁₁H₁₃NO [3][5]

Molecular Weight 175.23 g/mol [3][5]

Boiling Point
Not experimentally determined;

Predicted data unavailable.

Melting Point
Not experimentally determined;

Predicted data unavailable.

pKa (hydroxyl proton)
~16-18 (Predicted, based on

typical alcohol pKa)
[6]

Note: Experimental data for the melting and boiling points of this specific compound are not

readily available in the cited literature. These values are critical for assessing purity and would

be among the first properties determined upon synthesis.

Structural Elucidation and Spectroscopic Signature
Confirming the identity and purity of 2-(1-Methyl-1H-indol-3-yl)-ethanol is paramount. This is

achieved through a combination of spectroscopic techniques, each providing a unique piece of

the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms

in a molecule. The ¹H NMR spectrum reveals the electronic environment of each hydrogen

atom, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectroscopy: The expected proton NMR spectrum provides a definitive fingerprint of

the molecule.

Indole Ring Protons: The protons on the aromatic indole ring will appear in the downfield

region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.
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Their specific chemical shifts and coupling patterns (doublets, triplets) will be characteristic

of the 3-substituted indole system.

Ethyl Chain Protons (-CH₂CH₂OH): The two methylene groups will appear as distinct triplets.

The -CH₂- group adjacent to the indole ring will be slightly downfield compared to the -CH₂-

group adjacent to the hydroxyl group.

N-Methyl Protons (-NCH₃): A sharp singlet, typically around δ 3.7-3.9 ppm, corresponding to

the three protons of the methyl group on the indole nitrogen.[7]

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent,

concentration, and temperature due to hydrogen bonding. This peak will disappear upon the

addition of D₂O, a key confirmatory test.[8]

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.

Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ

100-140 ppm).

Ethyl and Methyl Carbons: The carbons of the N-methyl group and the ethyl side chain will

appear in the upfield region (δ 20-70 ppm). The carbon atom bonded to the oxygen will be

the most downfield of this group, typically in the δ 50-65 ppm range.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is the

hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[9]

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹

region.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O single

bond stretch of the primary alcohol.[9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an

m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (175.23).

Fragmentation: Common fragmentation patterns for this molecule would include the loss of

water (M-18) and cleavage of the bond between the two carbons of the ethyl side chain

(alpha cleavage).

Physicochemical Properties in Drug Development
Properties such as solubility, lipophilicity (LogP), and ionization (pKa) are critical determinants

of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and

excretion (ADME).

Aqueous and Organic Solubility
Solubility is a crucial factor for both in vitro assays and in vivo bioavailability. Poor aqueous

solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method is standard in early drug discovery for assessing the solubility of a

compound in an aqueous buffer.

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(1-Methyl-1H-
indol-3-yl)-ethanol in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to

create a range of concentrations.
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Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH

7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize

its effect on solubility.

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room

temperature to allow for precipitation. Measure the turbidity (nephelometry) of each well

using a plate reader.

Data Analysis: The concentration at which a significant increase in turbidity is observed

corresponds to the kinetic solubility limit of the compound.

Causality Behind Experimental Choices:

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of

compounds, making it an ideal starting point for creating a concentrated stock solution.[10]

Why Kinetic Solubility? In early discovery, kinetic solubility (measuring the concentration at

which a compound precipitates from a supersaturated solution) is often more relevant to the

conditions of in vitro biological assays than thermodynamic solubility.

Why Nephelometry? This method is rapid, requires a small amount of compound, and is

easily automated, making it suitable for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and

a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and

water.

Preparation: Prepare a solution of 2-(1-Methyl-1H-indol-3-yl)-ethanol in either water or n-

octanol at a known concentration.
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Partitioning: Add an equal volume of the second solvent (n-octanol or water, respectively) to

a separation funnel. Shake the funnel vigorously for a set period to ensure the compound

reaches equilibrium between the two phases.

Phase Separation: Allow the two phases to separate completely.

Concentration Measurement: Carefully collect samples from both the aqueous and the n-

octanol layers. Determine the concentration of the compound in each phase using a suitable

analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] /

[Concentration in Water]).

Causality Behind Experimental Choices:

Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of cell

membranes due to its amphipathic nature.

Why Shake-Flask? Although more labor-intensive than chromatographic methods, the

shake-flask method is considered the "gold standard" as it directly measures the partitioning

at equilibrium.

Why HPLC/UV-Vis? These are highly sensitive and quantitative analytical techniques that

allow for accurate determination of the compound's concentration in each phase, even at low

levels.

Preparation Processing

Analysis

Dissolve compound in n-Octanol Add equal volume of Water Shake vigorously to equilibrate Allow phases to separate

Sample Aqueous Phase

Sample Octanol Phase

Measure Concentration (HPLC/UV) Calculate LogP

Click to download full resolution via product page
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Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa)
The pKa of a molecule indicates the pH at which it is 50% ionized. For 2-(1-Methyl-1H-indol-3-
yl)-ethanol, the relevant pKa is that of the hydroxyl group. While the indole nitrogen is part of

an aromatic system and generally not basic, the hydroxyl group can be deprotonated under

strongly basic conditions.

The pKa of an alcohol is typically high, in the range of 16-18, meaning it will be almost entirely

in its neutral, protonated form at physiological pH.[6] This is important because the neutral form

of a drug is generally more membrane-permeable than its ionized form.

Experimental Protocol: Potentiometric Titration

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent

mixture, such as water with a co-solvent like methanol to ensure solubility.

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known

concentration to the solution.

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as

the base is added.

Data Analysis: Plot the pH versus the volume of base added. The midpoint of the steepest

part of the titration curve corresponds to the pKa.

Causality Behind Experimental Choices:

Why Potentiometric Titration? This is a fundamental and accurate method for determining

pKa values by directly measuring the change in pH upon addition of a titrant.

Why a Co-solvent? For compounds with low water solubility, a co-solvent is necessary to

keep the compound in solution throughout the titration, ensuring an accurate measurement.

Conclusion and Future Directions
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The physicochemical properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol define its behavior in

chemical and biological systems. This guide has outlined the key parameters and the standard

methodologies for their determination, emphasizing the rationale behind these experimental

choices. While some data, particularly thermal properties, require experimental determination,

the provided spectroscopic and physicochemical profiles offer a robust foundation for

researchers. Future work should focus on obtaining empirical data for melting point, boiling

point, and solubility in various pharmaceutically relevant solvents and buffers. These data will

be invaluable for advancing the study of this and related indole derivatives in the fields of

medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1626444?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

